![molecular formula C23H19P B14397395 [Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-yl](diphenyl)phosphane CAS No. 88639-65-0](/img/structure/B14397395.png)
[Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-yl](diphenyl)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-ylphosphane is a complex organophosphorus compound known for its unique bicyclic structure. This compound features a bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-yl moiety bonded to a diphenylphosphane group. It is of interest in various fields of chemistry due to its distinctive structural and electronic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-ylphosphane typically involves the reaction of bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene with diphenylphosphane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM), and the reaction is often catalyzed by a transition metal complex.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-ylphosphane undergoes various chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphane group is replaced by other nucleophiles.
Coordination: It can act as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Substitution: Nucleophiles such as halides, amines, and thiols are often used.
Coordination: Transition metal salts like palladium chloride (PdCl₂) or platinum chloride (PtCl₂) are typical reagents.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphane derivatives.
Coordination: Metal-phosphane complexes.
Applications De Recherche Scientifique
Chemistry
In chemistry, Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-ylphosphane is used as a ligand in the synthesis of metal complexes. These complexes are studied for their catalytic properties in various organic transformations, including hydrogenation and cross-coupling reactions.
Biology and Medicine
The compound’s unique structure allows it to interact with biological molecules in specific ways, making it a candidate for drug design and development. It is investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Industry
In the industrial sector, this compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its ability to form stable complexes with metals.
Mécanisme D'action
The mechanism of action of Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-ylphosphane largely depends on its role as a ligand. It coordinates with metal centers through the phosphorus atom, influencing the electronic properties of the metal and thereby affecting the reactivity of the metal complex. This coordination can activate the metal center for various catalytic processes, including bond formation and cleavage.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphane: A common ligand in coordination chemistry, but lacks the bicyclic structure.
Dicyclohexylphosphane: Similar in terms of being a phosphane, but with different steric and electronic properties.
Phospholanes: Phosphorus-containing compounds with different ring structures.
Uniqueness
Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-ylphosphane is unique due to its bicyclic structure, which imparts distinct steric and electronic characteristics. This uniqueness makes it valuable in the design of metal complexes with specific reactivity and selectivity profiles.
Propriétés
Numéro CAS |
88639-65-0 |
|---|---|
Formule moléculaire |
C23H19P |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
2-bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaenyl(diphenyl)phosphane |
InChI |
InChI=1S/C23H19P/c1-3-13-21(14-4-1)24(22-15-5-2-6-16-22)23-17-9-11-19-10-7-8-12-20(23)18-19/h1-17H,18H2 |
Clé InChI |
PLXNRBQCBKKWAS-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C1C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


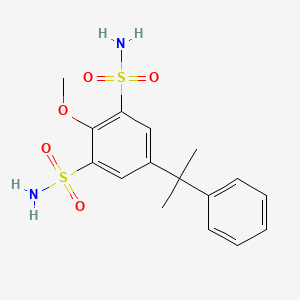
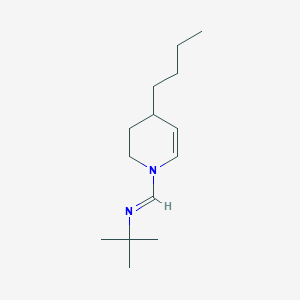
![4-Methyl-2-[(trichloromethyl)sulfanyl]-1,3-thiazole](/img/structure/B14397331.png)
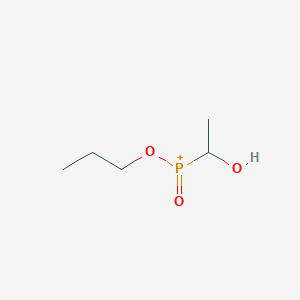
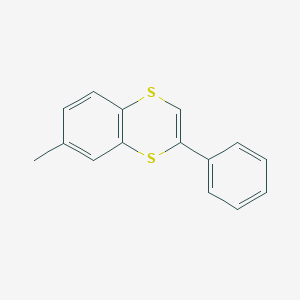
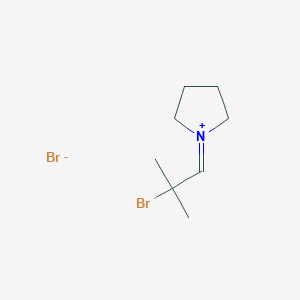
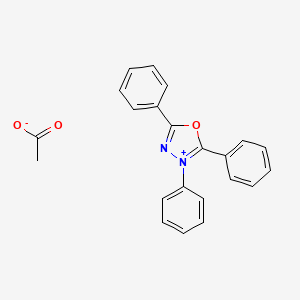
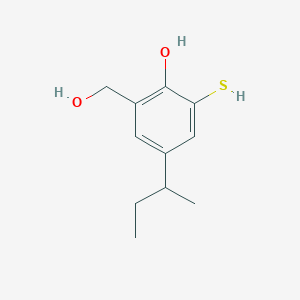
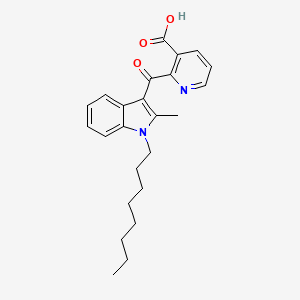
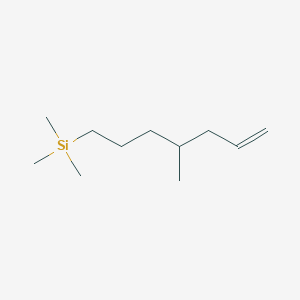
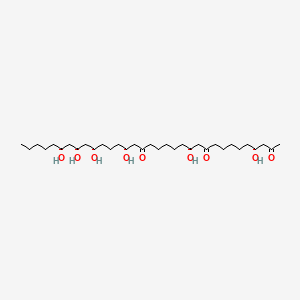

![1-Methyl-N-(4-methylphenyl)-1,1-bis[(propan-2-yl)oxy]silanamine](/img/structure/B14397400.png)
![N-{[4-(Dimethylamino)phenyl]carbamoyl}-4-methylbenzamide](/img/structure/B14397402.png)
